4-(2-羟基-3-((2-甲基环戊基)氧基)丙基)哌嗪-1-羧酸乙酯盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . The ethyl carboxylate group suggests it might be an ester, and the hydroxy and oxy groups indicate the presence of alcohol and ether functionalities respectively. The cyclopentyl group is a common structural motif in many natural products .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the cyclopentyl ring and the piperazine ring . The hydroxy and oxy groups could potentially be involved in hydrogen bonding, influencing the overall structure of the molecule.Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, including reactions at the nitrogen atoms or at any functional groups present . The ester group could potentially be hydrolyzed under acidic or basic conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of polar groups like the hydroxy and carboxylate could make the compound more soluble in polar solvents .科学研究应用
药理特性和治疗应用
哌嗪衍生物在焦虑症和中枢神经系统疾病中的治疗:哌嗪衍生物,如盐酸羟嗪,因其在治疗焦虑症中的应用而被充分记录,显示出镇静作用而不会损害精神敏锐度。人们认为它们的机制涉及抑制中枢神经系统 (CNS) 关键区域的活动,而不是直接抑制大脑皮层 (Johnson,1982)。
代谢和药代动力学:对齐普罗尔等化合物的研究扩展了人们对哌嗪衍生物的代谢途径和药代动力学的了解,重点介绍了它们通过 N-脱烷基化、氧化、羟基化和甲基化等过程进行的广泛代谢 (Constantin 和 Pognat,1978)。
受体结合和治疗情绪障碍的潜力:对新型哌嗪衍生物的研究探索了它们的受体结合特性,特别关注与焦虑和抑郁症的病理生理有关的 5-HT(1A) 受体。这项研究表明在治疗情绪障碍中具有潜在应用,证明了在人脑中实现高受体占据率且急性副作用最小的能力 (Rabiner 等,2002)。
对药物代谢和毒理学的影响:哌嗪衍生物伊立替康等化合物的代谢命运与其药理作用和毒性特征有关,说明代谢在这些化合物的治疗功效和副作用中的重要性。此类研究为开发更有效、更安全的治疗剂提供了信息 (Gupta 等,1994)。
在神经学研究中的应用:哌嗪衍生物已用于神经学研究中,以研究受体动力学和神经递质系统,为中枢神经系统的功能和神经系统疾病的治疗开发提供了宝贵的见解。
作用机制
未来方向
属性
IUPAC Name |
ethyl 4-[2-hydroxy-3-(2-methylcyclopentyl)oxypropyl]piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O4.ClH/c1-3-21-16(20)18-9-7-17(8-10-18)11-14(19)12-22-15-6-4-5-13(15)2;/h13-15,19H,3-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMAFHIXHFBCDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2CCCC2C)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。